(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C26H28ClN5O2 and its molecular weight is 477.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone, hereafter referred to as Compound X , is a novel pyrazolo[1,5-a]pyrimidine derivative that has shown significant promise in various biological activities, particularly in oncology and inflammation. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of Compound X based on diverse research findings.
Synthesis of Compound X
The synthesis of Compound X involves several key steps that leverage established methodologies for pyrazolo[1,5-a]pyrimidine derivatives. The synthetic route typically includes:
- Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of the tert-butyl and chlorophenyl groups , which are critical for enhancing biological activity.
- Attachment of the piperazine moiety to improve solubility and bioavailability.
- Final modification with furan-2-yl methanone , which is essential for the compound's pharmacological profile.
Anticancer Properties
Compound X has been evaluated for its anticancer activity against various cancer cell lines. Studies indicate that it acts as a potent inhibitor of key oncogenic kinases such as Pim-1 and Flt-3, which are implicated in cell proliferation and survival pathways.
- Inhibition of Pim-1 : Compound X demonstrated high selectivity and potency against Pim-1 kinase with an IC50 value in the low nanomolar range. This inhibition leads to reduced phosphorylation of BAD protein, a crucial regulator of apoptosis in cancer cells .
- Clonogenic Assays : In clonogenic survival assays, Compound X significantly inhibited colony formation in cancer cell lines, suggesting its potential to impair tumor growth by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of Compound X. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of Compound X can be attributed to its structural features:
Structural Feature | Role in Activity |
---|---|
Tert-butyl group | Enhances lipophilicity and cellular uptake |
Chlorophenyl moiety | Contributes to kinase selectivity |
Piperazine ring | Improves solubility and bioavailability |
Furan moiety | Increases interaction with target proteins |
Case Studies
Several studies have investigated the efficacy of Compound X in preclinical models:
- Breast Cancer Models : In xenograft models using MDA-MB-468 and MCF-7 cell lines, Compound X exhibited significant tumor growth inhibition without apparent toxicity or weight loss in subjects .
- Kinase Selectivity Profiling : A comprehensive profiling against a panel of 119 oncogenic kinases revealed that Compound X selectively inhibited only a few kinases at low concentrations, indicating a favorable safety profile compared to other inhibitors like SGI-1776 .
特性
IUPAC Name |
[4-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c1-17-23(18-7-9-19(27)10-8-18)24-28-21(26(2,3)4)16-22(32(24)29-17)30-11-13-31(14-12-30)25(33)20-6-5-15-34-20/h5-10,15-16H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVSQCSNVZHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。